Cypermethrin

Catalog No.
S524794
CAS No.
52315-07-8
M.F
C22H19Cl2NO3
M. Wt
416.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cypermethrin

CAS Number

52315-07-8

Product Name

Cypermethrin

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3

InChI Key

KAATUXNTWXVJKI-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.
Soluble in methanol, acetone, xylene, dichloromethane
In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C).
Soluble in methanol and methylene dichloride
In water, 4X10-3 mg/L at 20 °C
Solubility in water: none

Synonyms

alpha-cypermethrin, alphacypermethrin, alphamethrin, beta-cipermetrina, Cymbush, cypermethrin, cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer, cypermethrin, (1R-(1alpha(R*),3beta))-isomer, cypermethrin, (1R-(1alpha(S*),3beta))-isomer, Fastac 50EC, Fendona, NRDC 149, supercypermethrin, supermethrin, WL 85871, WL-85871

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

The exact mass of the compound Cypermethrin is 415.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °c). in maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °c).soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.in water, 0.01 mg/l @ 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760420. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Cypermethrin is a highly active, synthetic Type II pyrethroid insecticide distinguished by a cyclopropanecarboxylate ester structure containing an α-cyano group. This structural feature fundamentally differentiates it from Type I pyrethroids, imparting significantly prolonged voltage-gated sodium channel opening times and enhanced insecticidal potency [1]. In industrial and agricultural procurement, Cypermethrin is selected for its broad-spectrum efficacy, high photostability, and cost-effective synthesis as a mixture of eight stereoisomers. It serves as a benchmark active ingredient for formulations requiring durable residual activity in outdoor environments, offering a predictable environmental degradation profile compared to more persistent halogenated analogs [2].

Substituting Cypermethrin with Type I pyrethroids (e.g., Permethrin) or natural pyrethrins fundamentally compromises field performance and formulation economics. Type I pyrethroids lack the critical α-cyano group, resulting in faster sodium channel deactivation, which necessitates higher active ingredient concentrations to achieve equivalent mortality [1]. Furthermore, natural pyrethrins undergo rapid photolysis under UV exposure, rendering them ineffective for prolonged outdoor agricultural use [2]. Conversely, substituting with pure enantiomeric Type II pyrethroids (like Deltamethrin) can unnecessarily increase procurement costs and introduce highly variable soil persistence profiles, making Cypermethrin the optimal choice for applications requiring a balance of high potency, cost-efficiency, and predictable environmental dissipation [3].

Prolonged Sodium Channel Activation via α-Cyano Group

Cypermethrin's α-cyano group induces a prolonged opening of voltage-gated sodium channels compared to Type I pyrethroids. In voltage-clamp assays of honeybee central olfactory neurons, the residual tail current 600 ms after a depolarizing pulse was 43 ± 10% for Cypermethrin, compared to 34 ± 11% for Permethrin and only 3 ± 2% for Tetramethrin [1].

Evidence DimensionResidual sodium tail current at 600 ms post-pulse
Target Compound Data43 ± 10% residual current
Comparator Or BaselinePermethrin (34 ± 11%); Tetramethrin (3 ± 2%)
Quantified Difference26% higher residual current than Permethrin; 14-fold higher than Tetramethrin
ConditionsVoltage-clamp assay on central olfactory neurons (ALNs)

Prolonged channel activation translates directly to higher neurotoxic potency, allowing formulators to reduce the active ingredient concentration required for lethal efficacy.

Enhanced UV Photostability for Outdoor Formulation Compatibility

The structural modifications in Cypermethrin, specifically the dichlorovinyl substituent, confer superior resistance to UV degradation compared to early-generation pyrethroids, ensuring high compatibility with outdoor formulation workflows. On irradiated thin films exposed to 295–305 nm light, Cypermethrin demonstrated a photodegradation half-life of 7.5 days, outperforming Permethrin (5–7 days) and vastly exceeding the rapid photolysis of natural pyrethrins, which degrade within hours [1].

Evidence DimensionPhotodegradation half-life on thin films
Target Compound Data7.5 days
Comparator Or BaselinePermethrin (5–7 days); Natural pyrethrins (<1 day)
Quantified DifferenceUp to 50% longer photolytic half-life than baseline Permethrin
ConditionsThin film exposure to UV light (295–305 nm)

Superior photostability ensures reliable residual activity in agricultural applications, reducing the frequency of reapplication and lowering overall operational costs.

Predictable Soil Dissipation Profile for Agronomic Workflow Fit

Cypermethrin offers a balanced environmental persistence profile that fits seamlessly into mainstream agronomic workflows, supporting residual efficacy without permanent soil accumulation. In non-sterilized soils with autochthonous microorganisms, the degradation half-life of Cypermethrin ranges from 17.1 to 52.1 days. In contrast, the dibromo analog Deltamethrin exhibits a wider and potentially more persistent range of 8.3 to 105.3 days under similar conditions[1].

Evidence DimensionDegradation half-life (DT50) in non-sterilized soil
Target Compound Data17.1–52.1 days
Comparator Or BaselineDeltamethrin (8.3–105.3 days)
Quantified DifferenceTighter, more predictable dissipation window with a >50% lower maximum persistence threshold
ConditionsNon-sterilized agricultural soils at varying moisture and temperature levels

A predictable soil half-life allows agronomists and buyers to ensure effective pest control while maintaining strict compliance with environmental crop-rotation and residue limits.

High-Residual Outdoor Agrochemical Formulations

Due to its 7.5-day UV photostability half-life, Cypermethrin is the right choice for emulsifiable concentrates (ECs) and wettable powders (WPs) designed for prolonged outdoor crop protection, where Type I pyrethroids would degrade too rapidly [1].

Low-Dose Broad-Spectrum Insecticides

Leveraging its prolonged sodium channel tail current decay (43% residual at 600 ms), Cypermethrin is the optimal choice for high-efficiency formulations targeting robust terrestrial pests, allowing manufacturers to achieve high mortality rates with reduced active ingredient loading[2].

Controlled-Dissipation Soil Treatments

Because its soil half-life is predictably constrained (17.1–52.1 days) compared to the highly variable persistence of Deltamethrin, Cypermethrin is the preferred compound for pre-planting or soil-surface treatments where predictable degradation is required for rotational crop safety [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET]
Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]
YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR.
Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals.

Color/Form

Viscous yellowish brown semisolid mass.
Colorless crystals
Viscous semi-solid
Colorless crystals - pure isomers

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

415.0741989 g/mol

Monoisotopic Mass

415.0741989 g/mol

Boiling Point

200 °C @ 0.07 mm Hg

Heavy Atom Count

28

Vapor Density

1.25

Density

1.28 g/ml @ 20 °C
1.25 g/cu cm at 20 °C
Relative density (water = 1): 1.1

LogP

6.6 (LogP)
log Kow = 6.60
6.3

Odor

Odorless

Decomposition

When heated to decomp it emits toxic fumes of /cyanide, nitrogen oxides, chloride/.
220 °C

Appearance

Solid powder

Melting Point

78-81 °C
70 °C
MP: 60-80 °C (technical)
60-80 °C
158 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1TR49121NP

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis(lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hairy & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/
Therapeutic Category (Veterinary): ectoparasiticide

MeSH Pharmacological Classification

Insecticides

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BA - Pyrethrines
P03BA02 - Cypermethrin

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.
Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds.
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/
The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed.
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/
For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

0.00000017 [mmHg]
1.73X10-5 mm Hg @ 20 °C
1.7X10-9 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C:
1.7x10-9 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

52315-07-8
67375-30-8
97955-44-7

Absorption Distribution and Excretion

1. Dose excretion studies with cypermethrin (as a 1:1 cis/trans mixture) and alphacypermethrin (one of the two disasteroisomer pairs which constitute cis-cypermethrin) were out with, in each case, two volunteers per dose level. The studies included (a) single oral alphacypermethrin doses of 0.25 mg, 0.50 mg and 0.75 mg followed by repeated alphacypermethrin doses at the same levels, daily for five days, (b) repeated oral cypermethrin doses of 0.25 mg, 0.75 mg and 1.5 mg daily for five days, and (c) a single dermal application of 25 mg cypermethrin to the forearm. Urine was monitored for the free and conjugated 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid before and after dosing. 2. Metabolism and rate of excretion of a single oral dose of alphacypermethrin was similar to that of cis cypermethrin, on average, 43% of the dose was excreted as the cyclopropanecarboxylic acid in the first 24 hr urine. There was no increase in urinary metabolite excretion when alphacypermethrin was administered as a repeated oral dose. Subjects excreted, on average, 49% of the dose as the cyclopropanecarboxylic acid in the subsequent 24 hr periods after dosing. 3. There was no increase in the urinary cyclopropanecarboxylic acid excretion when cypermethrin was administered as a repeated oral dose. Subjects excreted, on average, 72% of the trans isomer dose and 45% of the cis isomer dose respectively in the subsequent 24 hr periods after dosing. 4. Approximately 0.1% of the applied dermal dose of 25 mg cypermethrin was excreted within 72 hr as the urinary cyclopropanecarboxylic acid. No conclusions can be drawn from such urinary excretion data as to the concentration of cypermethrin and its metabolites in the skin or other organs, or the possibility of other routes of metabolism or excretion.
/PYRETHROIDS/ READILY PENETRATE INSECT CUTICLE AS SHOWN BY TOPICAL LD50 TO PERIPLANETA (COCKROACH) ... /PYRETHROIDS/
WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/
Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/
On single oral administration of each of (14)C-(1RS)-trans- and (1RS)-cis-cypermethrin labeled in the benzyl ring, the cyclopropane ring, or the CN group to male and female rats at 1-5 mg/kg, carbon-14 from the acid and alcohol moieties was rapidly and almost completely excreted into the urine and feces. The carbon-14 from the CN group was relatively slowly excreted in the urine and feces, the total recovery being 50-67%. The tissue residues of rats treated with the acid- or alcohol-labeled preparations were generally very low except for the fat (ca. 1 ppm). In contrast, the CN-labeled preparation showed relatively high residue levels, especially in the stomach (contents), intestines, and skin.
Dermal exposure to cypermethrin during spray application at up to 46 mg/hr led to an estimation that approximately 3% was absorbed.
Exposure to cypermethrin & its absorption during aerial spraying of an ultra low volume formulation were studied. A contract pilot & mixer/loader at each of two commercial cotton farms in Mississippi were monitored for dermal exposure to cypermethrin during 12 aerial spray applications. Each operation consisted of 1 mixing/loading operation & 1 application of 50 gal of dilute spray soln for about 30 min. Three volunteer mixer/loaders collected their total urine output for 24 hr periods from 1 or 2 days before to 6 days after exposure. Absorption of cypermethrin was evaluated by determining cypermethrin urinary metabolites. All mixer/loaders wore protective equipment. Total potential & actual dermal exposures were estimated. Avg potential exposures (protected & exposed skin) were 1.07 & 10.5 mg/8 hr day (mg/day) for pilots & mixer/loaders, respectively. Actual skin exposures averaged 0.67 mg/day for pilots & 2.43 mg/day for mixer/loaders. 67% of the total potential exposures to pilots occurred on the hands. For the mixer/loaders, exposure involved primarily the arms, trunk, & hands, amounting to 37, 24, & 17% of total exposure, respectively. Absorption by mixer/loaders determined from analyses of urinary metabolites amounted to 46 to 78 ug cypermethrin equivalents per 3 mixed loads & per 12 simulated mixed loads. /It was/ concluded that exposure of pilots & mixer/loaders during aerial application of ultra low volumes is minimal. Only a small proportion of the cypermethrin that contacts the skin is absorbed.
1. Dose excretion studies with cypermethrin (as a 1:1 cis/trans mixture) & alphacypermethrin (1 of the 2 disastereoisomer pairs which constitute cis cypermethrin) were carried out with, in each case, 2 volunteers/dose level. The studies included (a) single oral alphacypermethrin doses of 0.25 mg, 0.50 mg & 0.75 mg followed by repeated alphacypermethrin doses at the same levels, daily for 5 days, (b) repeated oral cypermethrin doses of 0.25 mg, 0.75 mg & 1.5 mg daily for 5 days, & (c) a single dermal application of 25 mg cypermethrin to the forearm. Urine was monitored for the free & conjugated 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid before & after dosing. 2. Metab & rate of excretion of a single oral dose of alphacypermethrin was similar to that of cis cypermethrin, on average, 43% of the dose was excreted as the cyclopropanecarboxylic acid in the first 24 hr urine. There was no incr in urinary metabolite excretion when alphacypermethrin was admin as a repeated oral dose. Subjects excreted, on average, 49% of the dose as the cyclopropanecarboxylic acid in the subsequent 24 hr periods after dosing. 3. There was no incr in the urinary cyclopropanecarboxylic acid excretion when cypermethrin was admin as a repeated oral dose. Subjects excreted, on average, 72% of the trans isomer dose & 45% of the cis isomer dose respectively in the subsequent 24 hr periods after dosing. 4. Approx 0.1% of the applied dermal dose of 25 mg cypermethrin was excreted within 72 hr as the urinary cyclopropanecarboxylic acid. No conclusions can be drawn from such urinary excretion data as to the concn of cypermethrin & its metabolites in the skin or other organs, or the possibility of other routes of metab or excretion.
For more Absorption, Distribution and Excretion (Complete) data for CYPERMETHRIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic pathways for the breakdown of the pyrethroids vary little between mammalian species but vary somewhat with structure. ... Essentially, pyrethrum and allethrin are broken down mainly by oxidation of the isobutenyl side chain of the acid moiety and of the unsaturated side chain of the alcohol moiety with ester hydrolysis playing and important part, whereas for the other pyrethroids ester hydrolysis predominates. /Pyrethrum and pyrethroids/
The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/
FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/
Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/
In the case of cypermethrin, the relative importance of an esterase attack as opposed to an oxidative one is more important than for permethrin; for trans-cypermethrin the ratio is 93.2% to 17.3% and for cis-cypermethrin 41.5% to 37.6% in the mouse system. In case of deltamethrin (which has only a cis-isomer) the ratio is 28.3% to 41%. Since the mouse system shows a high oxidative ratio, the above figures seem to indicate that esterase metabolism in these pyrethroids is at least as important as the oxidative ones.
The major degradation pathway of cypermethrin is hydrolysis of the ester linkage to /yield ultimately/ 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylic acid. (From the cis-isomer both cis- and trans- cyclopropanecarboxylic acids are found.) A minor degradative route is ring hydroxylation to give an alpha-cyano-3-(4-hydroxyphenyl)benzyl ester followed by hydrolysis to produce the corresponding hydroxycarboxylic acid.
When administered to rats and mice, a large part of trans-cypermethrin was eliminated in urine in 24 hr. Under similar conditions, 80% of administered 3-phenoxybenzoic acid was eliminated. When cis-cypermethrin was administered, more was excreted via feces. The major urinary metabolite in mice, from trans-cypermethrin and 3-phenoxybenzoic acid, was identified with the aid of MS and NMR as N-(3-phenoxybenzoyl)taurine. A minor metabolite was identified as the sulfate of 3-(4-hydroxyphenoxy)benzoic acid. The taurine conjugate was not found in the rat urine. In rats, the major metabolite was the sulfate conjugate of 3-(4-hydroxyphenoxy)-benzoic acid. Mouse liver microsomal + NADPH preparations hydroxylated trans- and cis-cypermethrin at the t- and c-methyl groups and the 4' and 5 positions. Hydroxylation at the 5 position of trans-cypermethrin was detected only with microsomes treated with tetraethyl pyrophosphate to inhibit esterase activity.
The major metabolic reactions of trans- and cis-cypermethrin were cleavage of ester linkage, oxidation at the trans- and cis-methyl cyclopropane ring and at 4'-position of the phenoxy group, and conversion of the CN group to SCN ion. The following minor species differences were observed: (1) oxidation at 5- and 6-positions of the alcohol moiety was observed in mice but not in rats; (2) ester metabolites such as 2'-OH, 5-OH, and trans-OH,4'-OH-cypermethrin were detected in feces of mice but not of rats. The remarkable species difference in metabolites was the PBacid-taurine conjugate, which was the predominant metabolite in mice, but it was not detected in rats.
For more Metabolism/Metabolites (Complete) data for CYPERMETHRIN (9 total), please visit the HSDB record page.
Cypermethrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate (L857).

Associated Chemicals

3-Phenoxy benzoic acid; 3739-38-6

Wikipedia

Cypermethrin
Doxapram

Biological Half Life

5.01 Days

Use Classification

Agrochemicals -> Pesticides
Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Produced from 3-phenoxybenzaldehyde cyanohydrin + (1RS)-cis-3-(2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylic acid by esterification.
Cypermethrin is produced by condensation of 3-phenoxybenzaldehyde with 3-(2,2-dichlorovinyl)- 2,2-dimethylcyclopropanecarboxylic acid.

General Manufacturing Information

Non-phytotoxic when used as directed.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/
Not currently registered /in the USA/.
The WHO Recommended Classification of Pesticides by Hazard identifies cypermethrin (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Natural pyrethrins, the insecticidal ingredient occurring in the flowers of Tanacetum cinerariaefolium (also known as Chrysanthemum cinerariaefolium or Pyrethrum cineratiae-folium), have been used widely for human and animal health protection by controlling indoor pest insects such as cockroaches, houseflies, and mosquitoes. Natural pyrethrins consist of six compounds (pyrethrin I and II; jasmolin I and II; and cinerin I and II). ... Extensive efforts on modification of chemical structures have been made ... to improve chemical properties in terms of stability in the environment (air, light, and heat) as well as better biological performance (higher selective toxicology). From these investigations, many synthetic pyrethroids have been elaborated ... . They can be classified into the so-called first-generation pyrethroids, which are esters of chrysanthemic acid and alcohols having furan ring and terminal side chain moieties, is to be he highly sensitive to light, air, and temperature. Therefore, these pyrethroids have been used mainly for control of indoor pests. On the other hand, the second generation pyrethroids, which commonly have 3-phenoxybenzyl alcohol derivatives in the alcohol moiety, have excellent insecticidal activity as well as sufficient stability in outdoor conditions by replacement of photolabile moieties with dichlorovinyl, dibromovinyl substituent and aromatic rings. Thus, the second generation pyrethroids are used worldwide for agricultural pests.
The WHO Recommended Classification of Pesticides by Hazard identifies alpha-cypermethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /alpha-Cypermethrin/
alpha-Cypermethrin ... Insecticide ... US: Currently not registered. Outside US: in Jordan. /alpha-Cypermethrin/
For more General Manufacturing Information (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analysis of residues: by gas liquid chromatography with electron capture detector.
AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/
... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/
Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/
Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/
Method: AOAC 998.01; Procedure: gas chromatography with electron capture detector; Analyte: cypermethrin; Matrix: wheat, oranges and tomatoes; Detection Limit: not provided.
Method: AOAC 985.03; Procedure: gas chromatography with flame ionization detector; Analyte: cypermethrin; Matrix: pesticide formulations; Detection Limit: not provided.
Method: OSHA PV2063; Procedure: gas chromatography using an electron capture detector; Analyte: cypermethrin; Matrix: air; Detection Limit: 0.014 mg/cu m.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: cypermethrin; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 66 pg/L.
For more Analytic Laboratory Methods (Complete) data for CYPERMETHRIN (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

... Body fluids and tissues determined by capillary gas chromatography with electron capture detector.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store technical material and formulations away from heat, under lock and key, and out of the reach of children, animals, and unauthorized personnel. Store in an area designated for insecticide storage, preferably without drains. Store away from other chemicals, foodstuffs, and animal feed.

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/
The effects of dissolved organic carbon in the form of Aldrich humic acid on the accumulation and acute toxicities of three synthetic pyrethroids - fenvalerate, deltamethrin, and cyhalothrin - to Daphnia magna in laboratory experiments were investigated. Concn of dissolved organic carbon as low as 2.6 mg/L, 3.2 mg/L, and 3.1 mg/L for deltamethrin fenvalerate, and cyhalothrin, respectively, resulted in a significant decrease in bioaccumulation. Acute toxicities of all three pyrethroids were found to decrease as dissolved organic carbon concn increased; eg, at a dissolved organic carbon concn of 15.5 mg/L, the acute toxicity of fenvalerate was reduced by a factor of 17. The percentages of deltamethrin and fenvalerate bound to dissolved organic carbon increased as dissolved organic carbon concn increased after 2 hr and 24 hr contact times. At low concn of dissolved organic carbon (eg, 1.7 mg/L), as much as 40% of fenvalerate and 20% of deltamethrin were found sorbed to the dissolved material. After 24 hr contact times, 76.4 and 80.8% of fenvalerate and deltamethrin, respectively, were bound to dissolved organic carbon. Reverse-phase partition coefficients for both fenvalerate and deltamethrin were found to vary with dissolved organic carbon concn and were in the range 1.0 to 4.8 to 5.6.
The acute administration of 1R,cis, alpha S-cypermethrin, deltamethrin fenvalerate and permethrin produced a dose-dependent lowering of the dose of pentylenetetrazol required to elicit a seizure in rats. The proconvulsant action of cypermethrin displayed stereospecificity in that the 1R, cis, alpha S isomer of cypermethrin was the most potent compound tested, while the non-insecticidal isomer, 1S,cis, alpha R-cypermethrin, was devoid of proconvulsant activity. Pretreatment of rats with PK 11195, an antagonist of the peripheral-type benzodiazepine binding site, elicited a complete reversal of the proconvulsant actions of both deltamethrin and permethrin. In contrast, pretreatment with phenytoin did not alter the pyrethroid-induced proconvulsant activity. These results suggest that the effects of pyrethroids on pentylenetetrazol seizure threshold are mediated via an interaction with peripheral-type benzodiazepine binding sites.
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
For more Interactions (Complete) data for CYPERMETHRIN (9 total), please visit the HSDB record page.

Stability Shelf Life

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/
Relatively stable in neutral & weakly acidic media, with optimum stability at pH 4. Hydrolyzed in alkaline media. Relatively stable to light in field situations. Thermally stable up to 220 °C.

Dates

Last modified: 08-15-2023
1: Muangphra P, Sengsai S, Gooneratne R. Earthworm biomarker responses on exposure to commercial cypermethrin. Environ Toxicol. 2015 May;30(5):597-606. doi: 10.1002/tox.21937. Epub 2013 Dec 21. PubMed PMID: 24376091.
2: Agrawal S, Singh A, Tripathi P, Mishra M, Singh PK, Singh MP. Cypermethrin-induced nigrostriatal dopaminergic neurodegeneration alters the mitochondrial function: a proteomics study. Mol Neurobiol. 2015 Apr;51(2):448-65. doi: 10.1007/s12035-014-8696-7. Epub 2014 Apr 24. PubMed PMID: 24760363.
3: Akbar S, Sultan S, Kertesz M. Bacterial community analysis of cypermethrin enrichment cultures and bioremediation of cypermethrin contaminated soils. J Basic Microbiol. 2015 Jul;55(7):819-29. doi: 10.1002/jobm.201400805. Epub 2015 Feb 5. PubMed PMID: 25656248.
4: Xu Z, Shen X, Zhang XC, Liu W, Yang F. Microbial degradation of alpha-cypermethrin in soil by compound-specific stable isotope analysis. J Hazard Mater. 2015 Sep 15;295:37-42. doi: 10.1016/j.jhazmat.2015.03.062. Epub 2015 Mar 30. PubMed PMID: 25880047.
5: Akbar S, Sultan S, Kertesz M. Determination of cypermethrin degradation potential of soil bacteria along with plant growth-promoting characteristics. Curr Microbiol. 2015 Jan;70(1):75-84. doi: 10.1007/s00284-014-0684-7. Epub 2014 Sep 7. PubMed PMID: 25194282.
6: Cao D, Chen N, Zhu C, Zhao Y, Liu L, Yang J, An L. β-cypermethrin-induced acute neurotoxicity in the cerebral cortex of mice. Drug Chem Toxicol. 2015 Jan;38(1):44-9. doi: 10.3109/01480545.2014.900072. Epub 2014 Mar 20. PubMed PMID: 24649940.
7: Singh Y, Mandal K, Singh B. Persistence and risk assessment of cypermethrin residues on chilli (Capsicum annuum L.). Environ Monit Assess. 2015 Mar;187(3):120. doi: 10.1007/s10661-015-4341-9. Epub 2015 Feb 19. PubMed PMID: 25690610.
8: Rafique N, Tariq SR. Photodegradation of α-cypermethrin in soil in the presence of trace metals (Cu2+, Cd2+, Fe2+ and Zn2+). Environ Sci Process Impacts. 2015 Jan;17(1):166-76. doi: 10.1039/c4em00439f. Epub 2014 Nov 28. PubMed PMID: 25430611.
9: Khazri A, Sellami B, Dellali M, Corcellas C, Eljarrat E, Barceló D, Mahmoudi E. Acute toxicity of cypermethrin on the freshwater mussel Unio gibbus. Ecotoxicol Environ Saf. 2015 May;115:62-6. doi: 10.1016/j.ecoenv.2015.01.028. Epub 2015 Feb 12. PubMed PMID: 25681606.
10: Li H, You J. Application of species sensitivity distribution in aquatic probabilistic ecological risk assessment of cypermethrin: a case study in an urban stream in South China. Environ Toxicol Chem. 2015 Mar;34(3):640-8. doi: 10.1002/etc.2851. Epub 2015 Feb 2. PubMed PMID: 25545801.
11: Uragayala S, Kamaraju R, Tiwari S, Ghosh SK, Valecha N. Small-scale evaluation of the efficacy and residual activity of alpha-cypermethrin WG (250 g AI/kg) for indoor spraying in comparison with alpha-cypermethrin WP (50 g AI/kg) in India. Malar J. 2015 May 29;14:223. doi: 10.1186/s12936-015-0739-7. PubMed PMID: 26022085; PubMed Central PMCID: PMC4461903.
12: Tallur PN, Mulla SI, Megadi VB, Talwar MP, Ninnekar HZ. Biodegradation of cypermethrin by immobilized cells of Micrococcus sp. strain CPN 1. Braz J Microbiol. 2015 Jul 1;46(3):667-72. doi: 10.1590/S1517-838246320130557. eCollection 2015 Jul-Sep. PubMed PMID: 26413046; PubMed Central PMCID: PMC4568881.
13: Yang Y, Ye X, He B, Liu J. Cadmium potentiates toxicity of cypermethrin in zebrafish. Environ Toxicol Chem. 2016 Feb;35(2):435-45. doi: 10.1002/etc.3200. Epub 2016 Jan 8. PubMed PMID: 26267556.
14: Ratelle M, Coté J, Bouchard M. Time profiles and toxicokinetic parameters of key biomarkers of exposure to cypermethrin in orally exposed volunteers compared with previously available kinetic data following permethrin exposure. J Appl Toxicol. 2015 Dec;35(12):1586-93. doi: 10.1002/jat.3124. Epub 2015 Mar 13. PubMed PMID: 25772368.
15: Yao G, Jing X, Peng W, Liu X, Zhou Z, Liu D. Chiral Insecticide α-Cypermethrin and Its Metabolites: Stereoselective Degradation Behavior in Soils and the Toxicity to Earthworm Eisenia fetida. J Agric Food Chem. 2015 Sep 9;63(35):7714-20. doi: 10.1021/acs.jafc.5b03148. Epub 2015 Aug 27. PubMed PMID: 26302054.
16: Wang Q, Xu LF, Zhou JL, Zhou XL, Wang H, Ju Q, Pan C, Zhang JP, Zhang MR, Yu HM, Xu LC. Antagonism effects of cypermethrin on interleukin-6-induced androgen receptor activation. Environ Toxicol Pharmacol. 2015 Jul;40(1):172-4. doi: 10.1016/j.etap.2015.06.008. Epub 2015 Jun 9. PubMed PMID: 26125603.
17: Adeyemi JA, Adewale OO, Oguma AY. Mortality, oxidative stress and hepatotoxicity in juvenile African catfish, Clarias gariepinus Burchell, exposed to lead and cypermethrin. Bull Environ Contam Toxicol. 2014 May;92(5):529-33. doi: 10.1007/s00128-013-1169-2. Epub 2013 Nov 29. PubMed PMID: 24292780.
18: Huang F, Liu Q, Xie S, Xu J, Huang B, Wu Y, Xia D. Cypermethrin Induces Macrophages Death through Cell Cycle Arrest and Oxidative Stress-Mediated JNK/ERK Signaling Regulated Apoptosis. Int J Mol Sci. 2016 Jun 17;17(6). pii: E885. doi: 10.3390/ijms17060885. PubMed PMID: 27322250; PubMed Central PMCID: PMC4926419.
19: Yuan JZ, Li QF, Huang JB, Gao JF. Effect of chlorfenapyr on cypermethrin-resistant Culex pipiens pallens Coq mosquitoes. Acta Trop. 2015 Mar;143:13-7. doi: 10.1016/j.actatropica.2014.12.002. Epub 2014 Dec 12. PubMed PMID: 25497774.
20: Agrawal S, Dixit A, Singh A, Tripathi P, Singh D, Patel DK, Singh MP. Cyclosporine A and MnTMPyP Alleviate α-Synuclein Expression and Aggregation in Cypermethrin-Induced Parkinsonism. Mol Neurobiol. 2015 Dec;52(3):1619-1628. doi: 10.1007/s12035-014-8954-8. Epub 2014 Nov 5. PubMed PMID: 25370934.

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